molecular formula C7H8Br2N2 B1512416 4,6-Dibromo-N,N-dimethylpyridin-2-amine CAS No. 231287-38-0

4,6-Dibromo-N,N-dimethylpyridin-2-amine

Katalognummer: B1512416
CAS-Nummer: 231287-38-0
Molekulargewicht: 279.96 g/mol
InChI-Schlüssel: UMFGIFVDXVUURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromo-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H8Br2N2 and its molecular weight is 279.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4,6-Dibromo-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's structure, featuring bromine substitutions and a dimethylamino group, suggests various interactions with biological systems. This article reviews the compound's biological activity, focusing on its antimicrobial, antiviral, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical formula for this compound is C7H8Br2N2C_7H_8Br_2N_2. Its structure is characterized by:

  • Two bromine atoms at the 4 and 6 positions of the pyridine ring.
  • Dimethylamino group at the 2 position.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyridine derivatives can enhance the efficacy of existing antibiotics. In one study, a related compound demonstrated improved antibacterial activity when combined with gold nanoparticles, suggesting the potential for synergistic effects in antimicrobial applications .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Pefloxacin + DMAP-PTA-AuNPs25Synergistic effect
DMAP (related compound)50Standard antibiotic

Antiviral Activity

The antiviral potential of similar dibromo-pyridine compounds has been explored primarily in the context of HIV and other viral infections. A study involving related DCP analogs showed promising anti-HIV activity with EC50 values ranging from 0.036 to 0.14 µM . While specific data on this compound's antiviral activity is limited, its structural similarities to these effective compounds suggest potential efficacy against viral pathogens.

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The toxicity of dibromo-pyridine derivatives has been assessed in various cell lines. For example, certain derivatives exhibited lower cytotoxicity compared to standard treatments while maintaining antiviral potency . Future studies should focus on determining the specific cytotoxic effects of this compound across different cell types.

Case Studies

  • Synergistic Effects with Nanoparticles : A study highlighted the enhancement of antibacterial activity through the combination of DMAP derivatives with gold nanoparticles. This approach not only increased potency but also provided a novel method for drug delivery in bacterial infections .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at various positions on the pyridine ring significantly affect biological activity. For instance, bulky groups at certain positions can reduce efficacy against pathogens .

Eigenschaften

IUPAC Name

4,6-dibromo-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c1-11(2)7-4-5(8)3-6(9)10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFGIFVDXVUURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858647
Record name 4,6-Dibromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231287-38-0
Record name 4,6-Dibromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.